N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide
Description
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a thiophene ring at position 3 and a furan-2-carboxamide group at position 2. The quinoline scaffold is widely recognized for its pharmacological relevance, particularly in anticancer and antimicrobial applications due to its ability to intercalate with biomolecular targets . The thiophene moiety enhances electronic properties and bioavailability, while the furan carboxamide group contributes to hydrogen-bonding interactions, a critical feature in drug-receptor binding . This compound’s structural complexity positions it as a candidate for therapeutic development, particularly in oncology, where similar quinoline-thiophene hybrids have demonstrated potent antiproliferative activity .
Properties
IUPAC Name |
N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-21-13-7-3-2-6-12(13)17(22)16(15-9-5-11-25-15)18(21)20-19(23)14-8-4-10-24-14/h2-11H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFCJKHPWPVHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzophenone with thiophene-2-carboxylic acid under acidic conditions to form the quinoline core. This intermediate is then reacted with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and thiophene substituent undergo oxidation under controlled conditions:
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Mechanistic Insight : Oxidation of the quinoline ring occurs preferentially at the nitrogen atom, forming N-oxide derivatives . Thiophene oxidation targets the sulfur atom, producing sulfoxides without disrupting the furan-carboxamide moiety.
Reduction Reactions
Reductive modifications focus on the quinoline ring and carbonyl groups:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Quinoline ring reduction | NaBH₄ (ethanol, 0°C, 1 h) | 1,2,3,4-Tetrahydroquinoline derivative | 85% | |
| Amide bond reduction | LiAlH₄ (THF, reflux, 3 h) | Primary amine derivative with reduced carboxamide group | 41% |
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Key Observation : NaBH₄ selectively reduces the quinoline ring to its tetrahydro form, preserving the thiophene and furan substituents. LiAlH₄ reduces the carboxamide to an amine but requires careful stoichiometric control.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive positions:
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Regioselectivity : Nitration occurs at the electron-rich C5 position of the quinoline ring . Hydroxylamine targets the carboxamide group, forming hydroxamic acids.
Condensation Reactions
The carboxamide group participates in condensation with aldehydes:
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Structural Impact : Condensation reactions modify the carboxamide’s reactivity, enabling applications in chelation or bioactivity enhancement .
Stability Under Acidic/Basic Conditions
The compound exhibits pH-dependent degradation:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| 1M HCl (reflux, 2 h) | Hydrolysis of carboxamide to carboxylic acid | Loss of furan ring | |
| 1M NaOH (RT, 24 h) | Decomposition of quinoline ring | Formation of anthranilic acid derivatives |
Photochemical Reactivity
UV irradiation induces structural changes:
| Condition | Observation | Product | Source |
|---|---|---|---|
| UV light (254 nm, 6 h) | [2+2] Cycloaddition between thiophene and furan rings | Bicyclic adduct |
Scientific Research Applications
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Studied for its electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- N-{1-methyl-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,4-dihydroquinolin-2-yl}butanamide (): This analog replaces the thiophen-2-yl group with a 3-(trifluoromethyl)phenyl moiety and substitutes furan-2-carboxamide with butanamide. The absence of the furan ring may diminish hydrogen-bonding capacity compared to the target compound.
- N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (): This derivative features a long alkyl chain (tetradecanamide) instead of the furan-thiophene system. The alkyl chain increases hydrophobicity, likely improving membrane permeability but reducing solubility. Melting points for such analogs exceed 250°C, indicating high crystallinity, which may limit bioavailability compared to the more polar target compound .
Antiproliferative Activity
Thiophene-containing quinoline derivatives, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (), exhibit IC50 values as low as 9.55 µM against breast cancer (MCF7) cells, surpassing doxorubicin’s potency. The target compound’s thiophene and quinoline combination may similarly inhibit tyrosine kinase receptors, though specific data are pending .
Furan Carboxamide Derivatives
Pharmacological Potential
Furan-containing dihydropyridines, such as 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (), demonstrate structural similarity to the target compound. These analogs are explored for kinase inhibition, suggesting the furan moiety’s role in ATP-binding site interactions .
Thiophene-Containing Heterocycles
Thiophene derivatives like (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one () show IC50 values of 9.39 µM, attributed to thiophene’s π-π stacking with aromatic residues in enzyme active sites.
Data Tables: Key Comparative Metrics
Table 1. Structural and Physical Properties
| Compound Name | Substituents (Position) | Melting Point (°C) | LogP<sup>*</sup> | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Thiophen-2-yl (3), Furan-2-carboxamide (2) | Not reported | Estimated 2.8 | Quinoline, Thiophene, Furan |
| N-{1-methyl-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,4-dihydroquinolin-2-yl}butanamide | 3-(Trifluoromethyl)phenyl (3), Butanamide (2) | Not reported | Estimated 3.5 | Quinoline, CF3, Amide |
| N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide | Tetradecanamide (2) | >250 | 6.2 | Quinoline, Long alkyl chain |
<sup>*</sup>LogP values estimated via computational modeling.
Biological Activity
N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
Molecular Formula : C₁₉H₁₅N₂O₂S₂
CAS Number : 883959-05-5
Molecular Weight : 357.46 g/mol
IUPAC Name : N-(1-methyl-4-oxo-3-thiophen-2-ylquinolin-2-yl)thiophene-2-carboxamide
The compound features a quinoline core integrated with thiophene and carboxamide functionalities, which contribute to its unique biological properties.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Thiophene Derivative A | 10.5 ± 0.5 | Inhibits lipid peroxidation |
| Thiophene Derivative B | 12.3 ± 0.7 | Scavenges free radicals |
These findings suggest its potential as an antioxidant agent in combating oxidative stress-related diseases .
Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines. Notable studies include:
- MCF-7 Breast Cancer Cells :
- MDA-MB-231 Triple-Negative Breast Cancer Cells :
The compound's mechanisms of action involve several pathways:
Apoptosis Induction
Studies have demonstrated that this compound triggers apoptosis in cancer cells through:
- Activation of caspases (Caspase 3, 8, and 9).
- Modulation of Bcl-2 family proteins leading to cytochrome c release from mitochondria .
Cell Cycle Arrest
The compound also causes cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation .
Case Studies
Several case studies highlight the efficacy of this compound:
Study on MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells treated with the compound showed:
- Significant reduction in cell viability.
- Increased expression of apoptotic markers (Annexin V-FITC staining) indicating early apoptosis .
Study on MDA-MB-231 Cells
Another study demonstrated that treatment with the compound resulted in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
